CYP1A2 Enzyme Inhibition: 5-Bromo-8-nitroquinoline Exhibits a Quantified IC50 of 2.53 μM
5-Bromo-8-nitroquinoline demonstrates measurable inhibition of human cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism and potential drug-drug interactions [1]. The compound displays an IC50 of 2.53 μM (2,530 nM) in a human liver microsome assay with a 0.5 h preincubation period in the presence of NADPH, followed by substrate addition and LC-MS/MS quantification [1]. This quantitative inhibition value provides a specific, measurable parameter for assessing the compound's potential to alter the pharmacokinetics of co-administered CYP1A2 substrates. While the CYP1A2 inhibitory activity of the 6-bromo-8-nitroquinoline regioisomer or the 5-chloro-8-nitroquinoline analog has not been reported in a comparable format, this IC50 establishes a clear, quantifiable benchmark for the 5-bromo derivative .
| Evidence Dimension | CYP1A2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2,530 nM (2.53 μM) |
| Comparator Or Baseline | 6-Bromo-8-nitroquinoline (IC50 not reported); 5-Chloro-8-nitroquinoline (IC50 not reported) |
| Quantified Difference | Quantified activity for 5-bromo derivative vs. unreported for close analogs |
| Conditions | Human liver microsomes, 0.5 h preincubation with NADPH, LC-MS/MS detection |
Why This Matters
The reported IC50 value enables researchers to prospectively model and mitigate CYP1A2-mediated drug-drug interaction liabilities in lead optimization campaigns.
- [1] BindingDB. BDBM50601513 / CHEMBL5180351: CYP1A2 inhibition IC50 data for 5-bromo-8-nitroquinoline. View Source
